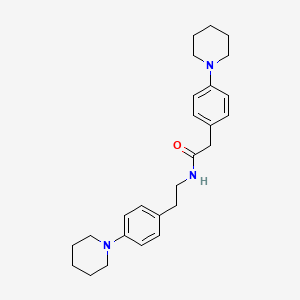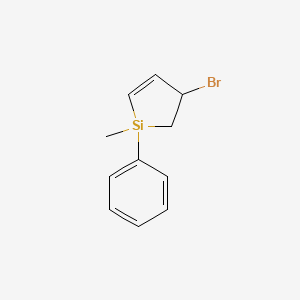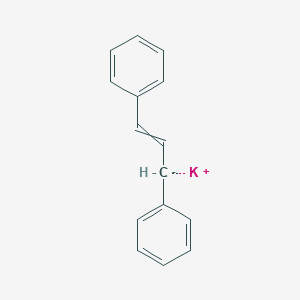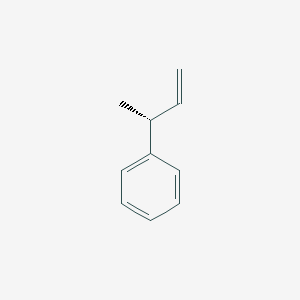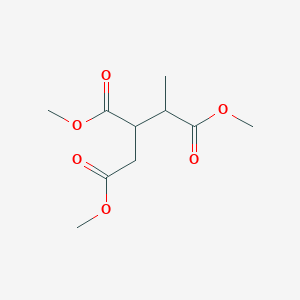![molecular formula C18H14N4S B14672211 2,4-Diamino-5-[2-naphthylthio]quinazoline CAS No. 50828-18-7](/img/structure/B14672211.png)
2,4-Diamino-5-[2-naphthylthio]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-[2-naphthylthio]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-naphthylthio]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-[2-naphthylthio]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and metastasis. By binding to these enzymes, the compound can suppress the expression of target genes and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminoquinazoline: Lacks the naphthylthio group but shares the core quinazoline structure.
2,4-Diamino-6-[N-(2’,5’-Dimethoxybenzyl)-N-Methylamino]Quinazoline: Another derivative with different substituents that affect its biological activity.
Uniqueness
2,4-Diamino-5-[2-naphthylthio]quinazoline is unique due to the presence of the naphthylthio group, which enhances its ability to interact with specific molecular targets and pathways. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
50828-18-7 |
|---|---|
Molekularformel |
C18H14N4S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
5-naphthalen-2-ylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
InChI-Schlüssel |
CSOAIBBEWKSODU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=NC(=N4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)


![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
